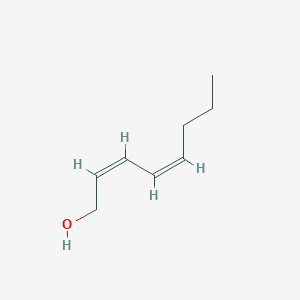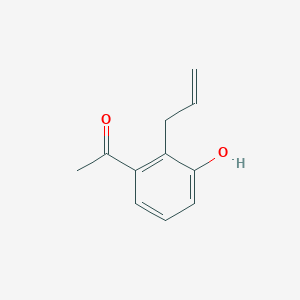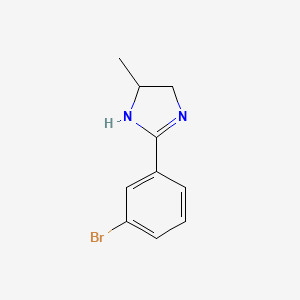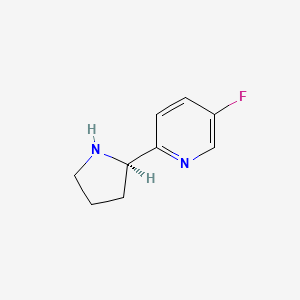![molecular formula C6H3IN2O B13670777 6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
6-Iodooxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodooxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo-pyridines This compound is characterized by the presence of an iodine atom at the sixth position of the oxazolo[4,5-b]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodooxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring to a pyridine ring. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired oxazolo[4,5-b]pyridine derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Iodooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Cyclization Reactions: Formation of the oxazolo[4,5-b]pyridine ring system through intramolecular cyclization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not extensively documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used for nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization often requires heating and the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, depending on the nature of the nucleophile and reaction conditions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, anticancer, and antiproliferative activities.
Mécanisme D'action
The mechanism of action of 6-Iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s biological activities are attributed to its ability to bind to and modulate the function of various proteins and enzymes.
Similar Compounds:
Isoxazolo[4,5-b]pyridine: Similar in structure but lacks the iodine atom.
Thiazolo[4,5-b]pyridine: Contains a sulfur atom instead of oxygen in the ring system.
Imidazo[4,5-b]pyridine: Contains a nitrogen atom in place of oxygen in the ring system.
Uniqueness: this compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H3IN2O |
|---|---|
Poids moléculaire |
246.01 g/mol |
Nom IUPAC |
6-iodo-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3IN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H |
Clé InChI |
MURAHPIYYXKZAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1OC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13670716.png)


![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)

![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)


![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)
